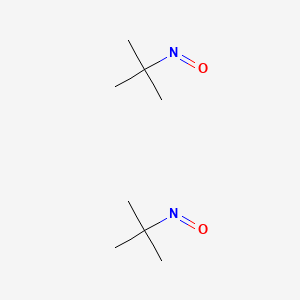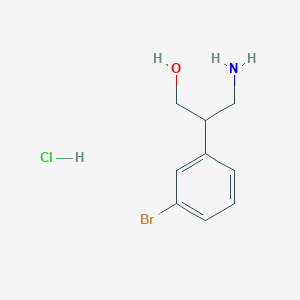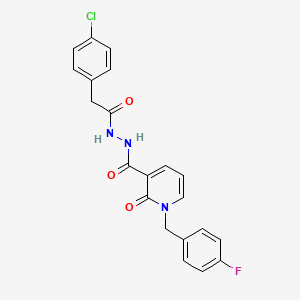![molecular formula C22H15F2NO3S B2416285 (4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone CAS No. 1114850-56-4](/img/structure/B2416285.png)
(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone” is a type of thiazine derivative . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities .
Synthesis Analysis
Thiazine derivatives can be synthesized through various methods. For instance, a series of thiazole derivatives was prepared by the reaction of substituted phenacyl halides and phenyl thiourea in the presence of TiO2 nanoparticles (NPs) as nanocatalyst in DCM .Molecular Structure Analysis
The molecular structure of thiazine derivatives can vary depending on the specific compound. For example, the 5-dihydroisoxazol-5-yl ring and its phenyl substituent are nearly coplanar, with the largest deviation from the mean plane being 0.0184 (16) A .Chemical Reactions Analysis
The chemical reactions involving thiazine derivatives can be complex. For instance, the nitrile oxide, formed in situ by chlorination of an oxime, reacts with 4-allyl-2H-benzo[b][1,4]thiazin-3(4H)-one in a biphasic medium (water–chloroform) at 0 C over 4 h to afford the unique cycloadduct .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound is likely to be involved in studies focusing on the synthesis and reactivity of fluorinated compounds, given its structural features. For example, research on the synthesis of fluorinated benzophenones and related compounds shows that fluorination can enhance photostability and improve spectroscopic properties, which is crucial for developing novel fluorophores (Woydziak, Fu, & Peterson, 2012). Similarly, compounds with benzothiazinone and difluorophenyl groups might be explored for their unique chemical reactivities and potential in synthesizing advanced materials or bioactive molecules.
Antioxidant Properties
Related chemical structures exhibit significant antioxidant properties, suggesting potential research applications in studying oxidative stress and developing antioxidants. For instance, the synthesis and evaluation of antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives highlight the interest in compounds with phenolic structures for their ability to scavenge free radicals and protect against oxidative damage (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Material Science and Conductivity
In the field of material science, compounds with difluoro aromatic ketone groups have been developed for their promising applications in conductivity and stability. A study on poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants exemplifies the exploration of such compounds for their hydroxide conductivity and alkaline stability, essential for fuel cell technology (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017). This suggests potential research applications of "(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone" in developing new materials with enhanced electrical properties.
Molecular Interactions and Complex Formation
Further, the study of edge-to-face interactions between aromatic rings in clathrate formation indicates interest in the subtle interactions that govern molecular assembly and recognition processes (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011). Research on compounds like "this compound" could contribute to understanding molecular recognition and designing new molecular architectures.
Mécanisme D'action
The mechanism of action of thiazine derivatives can vary depending on the specific compound and its intended use. For example, some 1,4-benzothiazin-3-one derivatives possess important pharmacological properties and play a vital role in the treatment of neurodegenerative disorders, such as Parkinson’s disease and Alzheimer’s disease .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(16-10-11-17(23)18(24)12-16)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRSZWDOTRXXTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)



![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)


![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)

